Cas no 3967-32-6 (5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol)

5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol structure
3967-32-6 structure
商品名:5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol
CAS番号:3967-32-6
MF:C21H23NO
メガワット:305.41342
CID:296835
PubChem ID:6451638

5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol 化学的及び物理的性質

名前と識別子

    • 5H-Dibenzo[a,d]cyclohepten-5-ol,5-(1-methyl-4-piperidinyl)-
    • 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d][7]annulen-5-ol
    • 5-(1-Methyl-4-piperazinyl)pyrido[2,3-b][1,5]benzothiazepine
    • 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol
    • 5-(1-methyl-piperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol
    • 5-(4-Methylpiperazin-1-yl)pyrido(2,3-b)(1,5)benzothiazepine
    • 5-<1-Methyl-piperidyl-(4)>-5H-dibenzo<a,d>cyclohepten-5-ol
    • 5-Hydroxy-5-<1-methyl-piperidyl-(4)>-5H-dibenzo<a,d>cyclohepten
    • Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)
    • 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol
    • 5-(1-Methyl-4-Piperidyl)5H-Dibenzo
    • DTXSID20863311
    • 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
    • 5-(1-Methyl-piperidin-4-yl)-5H-dibenzo(a,d)cyclohepten-5-ol
    • 3967-32-6
    • 5H-DIBENZO(A,D)CYCLOHEPTEN-5-OL, 5-(1-METHYL-4-PIPERIDINYL)-
    • EC 609-737-8
    • 5-(1-Methylpiperidin-4-yl)-5H-dibenzo(a,d)(7)annulen-5-ol
    • UNII-FW58SL2OZQ
    • FW58SL2OZQ
    • FT-0778032
    • 2-(1-Methylpiperidin-4-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
    • 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol
    • 5H-Dibenzo[a,d]cyclohepten-5-ol, 5-(1-methyl-4-piperidinyl)-
    • NS00009513
    • 5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol
    • インチ: InChI=1S/C21H23NO/c1-22-14-12-18(13-15-22)21(23)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11,18,23H,12-15H2,1H3
    • InChIKey: NPSCPXDYXVEYQW-UHFFFAOYSA-N
    • ほほえんだ: CN1CCC(C2(C3=CC=CC=C3C=CC3=CC=CC=C23)O)CC1

計算された属性

  • せいみつぶんしりょう: 305.17800
  • どういたいしつりょう: 305.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 163-165°C
  • ふってん: 467.7±45.0 °C at 760 mmHg
  • フラッシュポイント: 132.2±22.8 °C
  • 屈折率: 1.627
  • PSA: 23.47000
  • LogP: 3.68600
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol セキュリティ情報

5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M321260-25mg
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
3967-32-6
25mg
$ 666.00 2023-09-07
TRC
M321260-1mg
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
3967-32-6
1mg
$ 85.00 2023-04-15
TRC
M321260-5mg
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
3967-32-6
5mg
$ 155.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1161032-25MG
3967-32-6
25MG
¥15971.65 2023-01-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1161032-25MG
Cyproheptadine Related Compound C
3967-32-6
25mg
¥12990.16 2024-12-23
TRC
M321260-10mg
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
3967-32-6
10mg
$ 283.00 2023-09-07
A2B Chem LLC
AF73061-25mg
5-(1-Methyl-4-Piperidyl)5H-Dibenzo
3967-32-6
25mg
$768.00 2024-04-20
A2B Chem LLC
AF73061-10mg
5-(1-Methyl-4-Piperidyl)5H-Dibenzo
3967-32-6
10mg
$392.00 2024-04-20
A2B Chem LLC
AF73061-5mg
5-(1-Methyl-4-Piperidyl)5H-Dibenzo
3967-32-6
5mg
$269.00 2024-04-20

5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol 関連文献

5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-olに関する追加情報

Recent Advances in the Study of 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol (CAS: 3967-32-6)

The compound 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol (CAS: 3967-32-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This tricyclic tertiary alcohol, structurally related to the dibenzocycloheptene class of compounds, has shown promising pharmacological properties, particularly in the context of central nervous system (CNS) modulation. Recent studies have focused on its potential as a scaffold for developing novel therapeutics targeting neurotransmitter receptors.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to muscarinic acetylcholine receptors (mAChRs). Using radioligand binding assays, researchers demonstrated that 3967-32-6 exhibits selective antagonism at the M1 subtype with an IC50 of 42 nM, while showing minimal activity at other mAChR subtypes. This selectivity profile suggests potential applications in treating cognitive disorders where M1 receptor modulation is desired without the peripheral side effects associated with non-selective anticholinergics.

Further structural-activity relationship (SAR) studies have revealed that the 1-methyl-4-piperidinyl moiety is crucial for receptor interaction, while modifications to the dibenzocycloheptenol core can significantly alter both binding affinity and functional activity. Computational modeling published in ACS Chemical Neuroscience (2024) has provided detailed insights into the binding pose of 3967-32-6 within the M1 receptor's allosteric site, offering a blueprint for rational drug design.

In addition to its CNS applications, recent preclinical research has explored the compound's potential in oncology. A 2024 study in Cancer Research demonstrated that derivatives of 3967-32-6 can inhibit the interaction between MDM2 and p53, leading to p53 stabilization and apoptosis in cancer cells. The lead compound from this series showed nanomolar potency against several p53 wild-type cancer cell lines with minimal cytotoxicity to normal cells.

From a chemical synthesis perspective, novel routes to 3967-32-6 have been developed to improve yield and scalability. A recent Organic Process Research & Development publication (2024) described a palladium-catalyzed cyclization approach that reduces the number of synthetic steps from seven to four while maintaining excellent enantioselectivity (>99% ee). This advancement addresses previous challenges in large-scale production of the compound for further pharmacological evaluation.

Looking forward, the unique pharmacological profile of 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol positions it as a valuable lead compound for multiple therapeutic areas. Current research efforts are focused on developing improved analogs with enhanced selectivity and pharmacokinetic properties, as well as exploring its potential in combination therapies. The compound's versatility underscores the importance of continued investigation into its mechanisms of action and therapeutic applications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:3967-32-6)5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol
A899654
清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):306.0/489.0/782.0/2031.0